molecular formula C21H24N2O3 B6083525 4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide

4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide

Cat. No. B6083525
M. Wt: 352.4 g/mol
InChI Key: SSZWNLGZMGQBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2004 and has since been the subject of numerous scientific studies.

Mechanism of Action

4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide acts as a competitive inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival pathways, and its inhibition can lead to cell death. This compound has also been shown to inhibit the activity of other enzymes and proteins, including histone deacetylases and cyclin-dependent kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide is its specificity for PARP, which makes it a useful tool for studying the role of PARP in various diseases. However, its low solubility and poor pharmacokinetic properties can limit its usefulness in certain experiments.

Future Directions

For the study of 4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide include the development of more potent and selective PARP inhibitors, the study of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy in certain diseases.

Synthesis Methods

The synthesis of 4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide involves the condensation of 1-(1-naphthylmethyl)-3-pyrrolidinone with 4-methyl-2-oxopentanoic acid. The resulting product is then purified using chromatography and recrystallization methods. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins that are involved in these diseases.

properties

IUPAC Name

4-methyl-N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)10-19(24)21(26)22-17-11-20(25)23(13-17)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,14,17H,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWNLGZMGQBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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